B1579196 (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid

Cat. No.: B1579196
M. Wt: 378.29
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid is a derivative of the amino acid phenylalanine, where the phenyl group is substituted with a bromine atom at the third position and the amino group is protected by a carbobenzyloxy (Cbz) group

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid can be synthesized through various methods. One common approach involves the bromination of Cbz-L-Phenylalanine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions include various substituted phenylalanine derivatives, which can be further utilized in peptide synthesis and other applications.

Scientific Research Applications

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein engineering.

    Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the Cbz protecting group play crucial roles in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Cbz-L-Phenylalanine: Lacks the bromine substitution, making it less reactive in certain chemical reactions.

    3-Bromo-L-Phenylalanine: Lacks the Cbz protecting group, which may affect its stability and solubility.

    Cbz-4-Bromo-L-Phenylalanine: Bromine substitution at the fourth position, leading to different reactivity and applications.

Uniqueness

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid is unique due to the specific positioning of the bromine atom and the presence of the Cbz protecting group. This combination enhances its reactivity and stability, making it a valuable compound in various chemical and biological research applications.

Properties

Molecular Weight

378.29

Origin of Product

United States

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